![molecular formula C21H23N3O2 B2739376 4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 912889-43-1](/img/structure/B2739376.png)
4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one, also known as GSK-3 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of biomedical research.
科学的研究の応用
Anticancer Research :
- Palladium(II) and platinum(II) complexes containing benzimidazole ligands, including compounds similar to the one , have been synthesized and studied as potential anticancer compounds. These complexes have shown activity against several cancer cell lines, such as breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) comparable to cis-platin (Ghani & Mansour, 2011).
Catalytic Activity in Chemical Reactions :
- Pd(II) complexes with ONN pincer ligand, including those similar to the compound , have been synthesized and characterized for their catalytic activity, particularly toward the Suzuki-Miyaura reaction (Shukla et al., 2021).
Antiulcer Activity :
- A benzimidazole derivative has been synthesized and tested for antiulcer activity. Although the specific compound you mentioned was not directly tested, similar compounds in this class have shown potential in treating ulcers (Madala, 2017).
Molecular Docking and Anti-Cancer Properties :
- Benzimidazole derivatives bearing 1,2,4-triazole have been studied for their anti-cancer properties, particularly as EGFR inhibitors. These studies involved detailed molecular docking and analysis to understand their mechanism of action (Karayel, 2021).
Synthesis of Heterocycles :
- The compound has been used in the synthesis of a variety of heterocycles, which are important in medicinal chemistry. These heterocycles have potential applications in the development of new therapeutic agents (Abe et al., 1990).
Antibacterial Properties :
- Benzimidazole derivatives, similar to the compound , have shown antibacterial properties selective for Helicobacter spp., indicating their potential use in treating infections caused by these bacteria (Kühler et al., 2002).
特性
IUPAC Name |
4-[1-(2-methoxyethyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-7-3-5-9-18(15)24-14-16(13-20(24)25)21-22-17-8-4-6-10-19(17)23(21)11-12-26-2/h3-10,16H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNDVLYPPFNEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

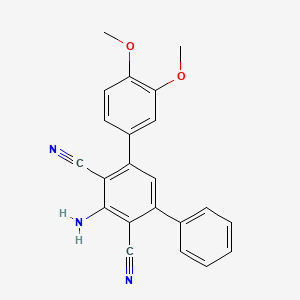
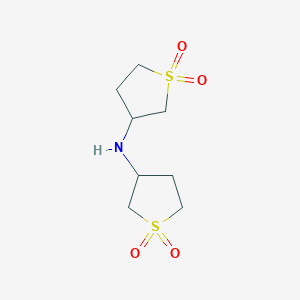
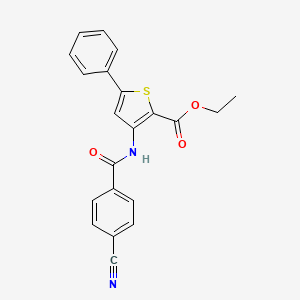
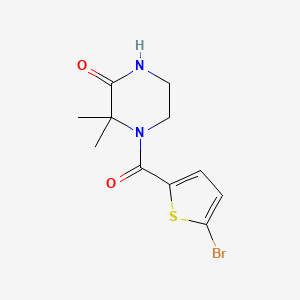
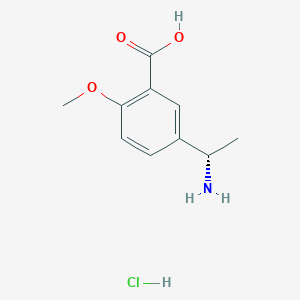
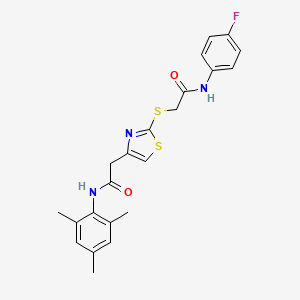
![N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/no-structure.png)

![1-(3,4-Dimethylphenyl)-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrrolidin-2-one](/img/structure/B2739308.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2739309.png)
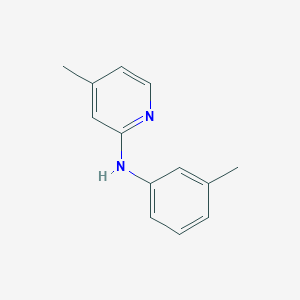
![[Cyclohexyl(ethyl)carbamoyl]methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate](/img/structure/B2739312.png)
![Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2739313.png)
![methyl 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetate](/img/structure/B2739314.png)